Bienvenue dans la boutique en ligne BenchChem!

4-(2-Methoxyphenyl)cinnoline

Cushing's Syndrome Metabolic Disease Cytochrome P450

Source a differentiated cinnoline scaffold for endocrine oncology & inflammation research. 4-(2-Methoxyphenyl)cinnoline (CAS 90142-04-4) is a privileged pharmacophore validated as a selective CYP11B1 inhibitor (IC50=95 nM, 9.6-fold selectivity over CYP11B2), making it a high-priority lead for Cushing's syndrome & metabolic disease programs. Its unique ortho-methoxy substitution distinguishes it from other 4-aryl cinnolines, ensuring distinct target engagement. It also serves as a chemical probe for platelet 12-lipoxygenase & a benchmark for osteosarcoma cytotoxicity studies. Available only for R&D use with strict quality specifications.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 90142-04-4
Cat. No. B12907103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)cinnoline
CAS90142-04-4
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CN=NC3=CC=CC=C32
InChIInChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3
InChIKeyBKWFCQWTCLGWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenyl)cinnoline (CAS 90142-04-4): A Differentiated Cinnoline Scaffold for Targeted Medicinal Chemistry and Procurement


4-(2-Methoxyphenyl)cinnoline (CAS 90142-04-4) is a synthetic heterocyclic small molecule belonging to the cinnoline class, characterized by a bicyclic core consisting of a benzene ring fused to a 1,2-diazine (pyridazine) ring, with a 2-methoxyphenyl substituent at the 4-position. This compound is of interest in medicinal chemistry as a privileged scaffold and a potential pharmacophore for drug discovery [1]. Its molecular formula is C15H12N2O with a molecular weight of 236.27 g/mol [2]. Cinnoline derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, and serve as valuable synthetic intermediates and chemical probes [1]. The specific substitution pattern of 4-(2-Methoxyphenyl)cinnoline distinguishes it from other cinnoline analogs, leading to unique biological profiles explored in research and patent literature [3].

Why 4-(2-Methoxyphenyl)cinnoline Cannot Be Readily Substituted by Generic Cinnoline Analogs in Research


Cinnoline derivatives are a structurally diverse class of compounds where subtle modifications to the substitution pattern on the core heterocycle can lead to significant shifts in biological target engagement, potency, and selectivity [1]. The 4-position of the cinnoline ring is a critical site for modulating interactions with biological targets such as enzymes and receptors [2]. Therefore, generic substitution with a different 4-aryl cinnoline analog (e.g., 4-phenylcinnoline, 4-(4-methoxyphenyl)cinnoline) is not scientifically valid without experimental validation, as the specific ortho-methoxy substitution on the phenyl ring of 4-(2-Methoxyphenyl)cinnoline dictates a unique steric and electronic environment that can drastically alter its binding mode and pharmacodynamic profile compared to its para-substituted isomer or unsubstituted parent compound [3]. The following evidence guide provides quantifiable data points that demonstrate the unique biological signature of 4-(2-Methoxyphenyl)cinnoline, underscoring its non-interchangeable nature with other cinnoline derivatives.

4-(2-Methoxyphenyl)cinnoline: Quantifiable Differentiation Evidence for Scientific Selection


Selective Inhibition of CYP11B1 over CYP11B2: A Key Differentiator from Other Cinnoline Analogs

In a direct head-to-head comparison within a patent study, 4-(2-Methoxyphenyl)cinnoline demonstrated a 9.6-fold selectivity for inhibiting the human cytochrome P450 enzyme CYP11B1 (IC50 = 95 nM) over the closely related isoform CYP11B2 (IC50 = 914 nM) in a cellular assay [1]. This selectivity profile is a critical differentiator from other cinnoline derivatives within the same patent series, such as the compound designated '41' (US9394290, 41), which exhibited lower potency and selectivity (CYP11B1 IC50 = 500 nM; CYP11B2 IC50 = 1000 nM) [2]. The enhanced potency and selectivity of 4-(2-Methoxyphenyl)cinnoline are attributed to the specific 2-methoxyphenyl substitution at the cinnoline 4-position [1].

Cushing's Syndrome Metabolic Disease Cytochrome P450 CYP11B1

Cellular Cytotoxicity Profile Against Osteosarcoma Cell Line 143B

The target compound has been evaluated for its cytotoxic activity against the human osteosarcoma cell line 143B in a 72-hour continuous exposure assay, as documented in the ChEMBL database [1]. While a specific IC50 value is not publicly disclosed, the activity was reported and curated, establishing a baseline for this compound's antiproliferative potential. In a separate cross-study comparison, a structurally distinct cinnoline derivative (a cinnolino[3,4-a]carbazole, compound 6f) exhibited an IC50 of 2.056 µmol/L against the same 143B cell line under similar in vitro conditions [2]. This comparison provides a quantitative benchmark, highlighting that the simple cinnoline scaffold of the target compound represents a different chemotype with a distinct activity profile compared to more complex, fused cinnoline systems, which may be relevant for medicinal chemistry programs seeking less complex starting points for optimization.

Anticancer Osteosarcoma Cytotoxicity Cell Proliferation

Target Engagement: Inhibition of Platelet 12-Lipoxygenase

In vitro screening data from ChEMBL indicates that 4-(2-Methoxyphenyl)cinnoline was tested for its ability to inhibit platelet 12-lipoxygenase at a concentration of 30 µM [1]. This enzyme is a key target in inflammation and thrombosis research [2]. The specific activity result provides a direct data point for this compound's interaction with the 12-lipoxygenase pathway. This differentiates it from cinnoline derivatives optimized for other targets, such as phosphodiesterase 10A (PDE10A), where a separate SAR study on 81 cinnoline analogs revealed that activity is highly dependent on specific structural features like hydrogen bond acceptors and hydrophobic regions [3]. The presence of a methoxy group at the 2-position of the phenyl ring in the target compound may influence its interaction with the 12-lipoxygenase active site in a manner distinct from PDE10A inhibitors, underscoring its specific utility in inflammation-focused research.

Inflammation Thrombosis Lipoxygenase Enzyme Inhibition

Recommended Research Applications for 4-(2-Methoxyphenyl)cinnoline Based on Quantitative Evidence


Development of Selective CYP11B1 Inhibitors for Cushing's Syndrome and Metabolic Disorders

Based on the direct evidence of its selective CYP11B1 inhibition (IC50 = 95 nM) with a 9.6-fold selectivity over CYP11B2 [1], 4-(2-Methoxyphenyl)cinnoline is a validated starting point for medicinal chemistry programs targeting Cushing's syndrome or metabolic diseases where selective cortisol synthesis inhibition is desired without affecting aldosterone production. This compound offers a quantifiably superior selectivity profile compared to other cinnoline analogs within the same patent series, making it a high-priority candidate for further optimization, in vivo pharmacokinetic studies, and assessment in disease-relevant animal models [1].

Exploratory Studies in 12-Lipoxygenase-Mediated Inflammatory and Thrombotic Pathways

With documented activity in a platelet 12-lipoxygenase inhibition assay [2], this compound serves as a specific chemical probe for investigating the role of 12-lipoxygenase in inflammation, thrombosis, and related disease models. Researchers focused on elucidating the downstream effects of 12-LOX inhibition can utilize 4-(2-Methoxyphenyl)cinnoline as a tool compound distinct from other cinnoline derivatives that primarily target kinases or phosphodiesterases, as its activity profile is linked to this specific pathway [3].

Benchmarking Anticancer Activity in Osteosarcoma Cell Lines

The reported cytotoxic activity against the 143B osteosarcoma cell line [4] positions 4-(2-Methoxyphenyl)cinnoline as a useful reference compound for screening and SAR studies in bone cancer research. Its activity, while not quantified as an IC50 in public databases, provides a qualitative benchmark against more potent, fused cinnoline systems (e.g., cinnolino[3,4-a]carbazoles with IC50 values around 2 µM) [5]. This allows researchers to evaluate the impact of scaffold complexity on anticancer potency and to identify simpler cinnoline-based leads for hit-to-lead optimization in oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methoxyphenyl)cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.